Hydrindantin dihydrate [MI]
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Overview
Description
Hydrindantin dihydrate, also known as 2,2’,3,3,3’,3’-Hexahydroxy-2,2’-biindan-1,1’-dione, is an organic compound . It is used for the photometric determination of amino acids and similar compounds . It is thought to be involved with the ninhydrin test for amines .
Molecular Structure Analysis
The molecular formula of Hydrindantin dihydrate is C18H14O8 . Its molecular weight is 358.30 . The structure of Hydrindantin dihydrate has been studied using FT-IR spectroscopy and solid-state DFT calculations .
Physical and Chemical Properties Analysis
Hydrindantin dihydrate is a prism from acetone, anhydr at 100°C, turns reddish-brown at 200°C, and decomposes at 249-254°C . It is very sparingly soluble in hot water; soluble in Methyl Cellosolve . It can be precipitated from carbonate solutions by the addition of acid .
Scientific Research Applications
Hydrogen Storage and Energy Applications
Research into nanostructured metal hydrides, such as those involving complex metal hydrides, has shown promising applications in hydrogen storage for future automotive and energy storage technologies. Nanostructuring can improve reaction kinetics, reduce formation enthalpy, and lower hydrogen absorption and release temperatures, although challenges such as cyclability and thermal conductivity need to be addressed (Berube et al., 2007). Similarly, advances in magnesium-based alloys for solid-state hydrogen storage highlight the potential for high-capacity hydrogen storage with applications ranging from automotive to portable electronics, despite the need for improved reversibility under moderate conditions (Wang et al., 2016).
Analytical Chemistry and Material Science
In analytical chemistry, the ninhydrin reaction, known for its ability to detect primary amino groups forming various chromophores, has wide applications across disciplines including agricultural, environmental, and medical sciences (Friedman, 2004). This reaction's versatility underscores the potential utility of chemical reactions involving hydrindantin derivatives in analytical applications. Furthermore, hydride generation techniques coupled with atomic fluorescence spectrometry are critical for detecting and speciating elements like arsenic and selenium, demonstrating the importance of hydride-related chemistry in environmental monitoring and food safety (Chen & Belzile, 2010).
Safety and Hazards
Hydrindantin dihydrate is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
Hydrindantin dihydrate, also known as Hydrindantin hydrate, is an organic chemical compound It is used in the determination of amino acids , suggesting that it may interact with amino acids or proteins in some capacity.
Mode of Action
It is known to be used in the determination of amino acids
Biochemical Pathways
Given its use in the determination of amino acids
Result of Action
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6.2H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;;/h1-8,23-24H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAIXVRAKYAOGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167485 |
Source
|
Record name | Hydrindantin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16289-95-5 |
Source
|
Record name | Hydrindantin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrindantin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDRINDANTIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z97VSW122 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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